molecular formula C14H18O5 B1325979 Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate CAS No. 898758-05-9

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate

Cat. No. B1325979
M. Wt: 266.29 g/mol
InChI Key: MPHLTDNXPLOWBR-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate, also known as EDOB, is a chiral compound that has been used in a variety of scientific applications. EDOB has been used in synthesis, as a catalyst, and as a reagent in biochemical and physiological studies. EDOB has been found to have a range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

1. Asymmetric Synthesis and Catalysis

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate has been utilized in the field of asymmetric synthesis. For instance, the compound was synthesized through an asymmetric aldol reaction using ethyl glyoxylate and isobutyraldehyde, exploring various reaction conditions like catalyst type, reaction time, and solvent. This research contributes to the understanding of catalytic processes and enantioselective synthesis (Wang Jin-ji, 2014).

2. Intermediate in Pharmaceutical Synthesis

The compound has been identified as an intermediate in the synthesis of pharmaceuticals. For example, it played a role in the synthesis of antiobesity agent rimonabant, indicating its importance in drug development and medicinal chemistry (Hao Zhi-hui, 2007).

3. Development of Dopamine Analogues

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate has been involved in the synthesis of bridged 3-benzazepine derivatives, which are considered as conformationally restricted dopamine analogues. This highlights its role in the development of neurologically active compounds (R. Gentles et al., 1991).

4. Contribution to Wine Chemistry

The compound was studied in the context of biosynthesis in simulated sherry, indicating its role in understanding the chemical processes involved in wine aging and flavor development (G. Fagan et al., 1981).

5. Organic Chemistry and Compound Synthesis

It has been used as a reagent in the preparation of 3-substituted furans, showcasing its utility in diverse synthetic pathways in organic chemistry (H. Kotake et al., 1977).

properties

IUPAC Name

ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-19-13(16)9-8-11(15)10-6-5-7-12(17-2)14(10)18-3/h5-7H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHLTDNXPLOWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645806
Record name Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate

CAS RN

898758-05-9
Record name Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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